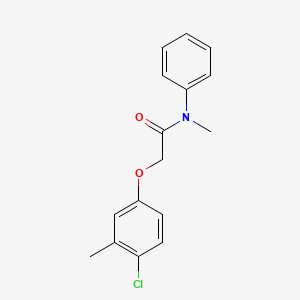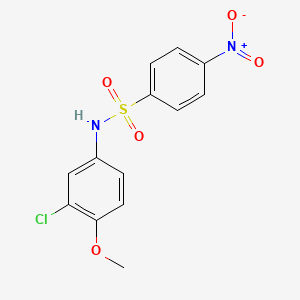
N-2-adamantyl-3-chloro-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-3-chloro-4-ethoxybenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the adamantane family, which is a class of compounds that are known for their unique structural properties. N-2-adamantyl-3-chloro-4-ethoxybenzamide has been synthesized using various methods and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
N-2-adamantyl-3-chloro-4-ethoxybenzamide has been found to exhibit promising biological activities. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. In addition, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-2-adamantyl-3-chloro-4-ethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the proteasome, which is a complex that is involved in the degradation of proteins. In addition, it has been found to inhibit the activity of certain kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-2-adamantyl-3-chloro-4-ethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It has also been found to inhibit cell proliferation and migration. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-3-chloro-4-ethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, it has been found to exhibit promising biological activities, making it a potential candidate for drug development. However, there are also some limitations to using N-2-adamantyl-3-chloro-4-ethoxybenzamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. In addition, it may have off-target effects that could interfere with experimental results.
Orientations Futures
There are several future directions for research on N-2-adamantyl-3-chloro-4-ethoxybenzamide. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. This could provide valuable insights into its biological activities and potential applications. Another area of research could focus on optimizing its chemical structure to improve its potency and selectivity. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
N-2-adamantyl-3-chloro-4-ethoxybenzamide is a promising chemical compound that has potential applications in scientific research. It has been found to exhibit antiviral, anticancer, and anti-inflammatory properties, and has potential applications in the treatment of neurodegenerative diseases. While there are still some limitations to using this compound in lab experiments, further research could provide valuable insights into its mechanism of action and potential applications.
Méthodes De Synthèse
N-2-adamantyl-3-chloro-4-ethoxybenzamide can be synthesized using various methods. One of the most common methods is the reaction of 2-adamantanone with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and produces a white crystalline product.
Propriétés
IUPAC Name |
N-(2-adamantyl)-3-chloro-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-2-23-17-4-3-13(10-16(17)20)19(22)21-18-14-6-11-5-12(8-14)9-15(18)7-11/h3-4,10-12,14-15,18H,2,5-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAUZNVNWXERDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)



![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)

![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)